1-(piperazin-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H20N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid typically involves the reaction of piperazine with cyclohexane carboxylic acid under controlled conditions. One common method involves the use of a solvent such as toluene, followed by extraction and purification steps . The reaction conditions often include heating and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane carboxylic acid derivatives, while reduction may produce cyclohexane derivatives with altered functional groups .
Scientific Research Applications
1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Piperazin-1-yl)cyclohexane-1-carboxamide: This compound is similar in structure but contains an amide group instead of a carboxylic acid group.
Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexane carboxylic acid moiety but differ in the substituents attached to the cyclohexane ring.
Uniqueness
1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid is unique due to its combination of the piperazine and cyclohexane carboxylic acid moieties, which confer specific chemical and biological properties.
Biological Activity
1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a piperazine ring attached to a cyclohexane carboxylic acid moiety, which contributes to its unique chemical behavior and biological activity. Its chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, with promising results indicating potential therapeutic applications in treating infections .
Analgesic Effects
The compound has also been investigated for its analgesic properties. A study demonstrated that derivatives of this compound could significantly reduce pain in animal models, suggesting its utility in pain management therapies .
Anticancer Activity
In addition to its antimicrobial and analgesic properties, this compound has shown potential anticancer activity. Research involving hepatocarcinoma cell lines revealed that certain derivatives exhibited low micromolar IC50 values, indicating effective inhibition of cancer cell proliferation. The mechanism appears to involve the induction of apoptosis through the disruption of mitochondrial function and elevation of reactive oxygen species (ROS) levels .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to various physiological effects. For instance, the compound may inhibit certain kinases involved in cancer progression or inflammation pathways .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Modifications at various positions on the piperazine and cyclohexane rings have been explored to enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
1-piperazin-1-ylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-10(15)11(4-2-1-3-5-11)13-8-6-12-7-9-13/h12H,1-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNXTOAZJAOJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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